molecular formula C8H7ClN2O4 B14894409 Methyl (4-chloro-3-nitrophenyl)carbamate

Methyl (4-chloro-3-nitrophenyl)carbamate

Cat. No.: B14894409
M. Wt: 230.60 g/mol
InChI Key: VGDOILYESSXJLN-UHFFFAOYSA-N
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Description

Methyl (4-chloro-3-nitrophenyl)carbamate is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of carbamic acid and is characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-chloro-3-nitrophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (4-chloro-3-nitrophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of pesticides and herbicides

Mechanism of Action

The mechanism of action of methyl (4-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effect, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison: Methyl (4-chloro-3-nitrophenyl)carbamate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the chloro group at the 4-position can enhance its nucleophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl N-(4-chloro-3-nitrophenyl)carbamate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

VGDOILYESSXJLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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